(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate aldehyde with a nitrile and an amine under basic conditions to form the enamide structure.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Morpholinylpropyl Group: This step involves the reaction of the intermediate compound with a morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(4-hydroxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-2-cyano-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The morpholinylpropyl group also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-17-5-3-15(4-6-17)13-16(14-19)18(22)20-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,20,22)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRQCZONMHAVSS-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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